1-(1H-indazol-1-yl)ethanone

Regioselectivity Indazole N-Acylation Synthetic Intermediate

Indazole N-alkylation often yields difficult-to-separate N1/N2 regioisomer mixtures, compromising SAR and downstream yields. 1-(1H-Indazol-1-yl)ethanone eliminates this bottleneck as a confirmed N1-acetylated indazole with defined regiospecificity. • Confirmed N1 regioisomer - avoids regioisomer separation, streamlines synthetic workflows. • Reported IMPDH inhibitor - provides a hypothesis-driven starting point for immunosuppressive/antiviral lead discovery. • Serves as key intermediate for disease-relevant derivatives (e.g., TAS-3-124 evaluated in autoimmune models). Supplied with ≥95% purity; ideal for medicinal chemistry and chemical biology programs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 13436-49-2
Cat. No. B085509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indazol-1-yl)ethanone
CAS13436-49-2
Synonyms1H-Indazole, 1-acetyl- (7CI,8CI,9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2C=N1
InChIInChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10-11/h2-6H,1H3
InChIKeyODFXXBQMLWHOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indazol-1-yl)ethanone: Regiospecific N-Acetylated Indazole


1-(1H-Indazol-1-yl)ethanone (synonyms: N1-Acetylindazole, 1-Acetyl-1H-indazole; CAS 13436-49-2) is an N1-acetylated indazole derivative . It is a heterocyclic aromatic compound characterized by an ethanone (acetyl) group attached to the N1 position of the indazole scaffold . With a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol , this compound serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry . It is reported to be an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , an enzyme target for immunosuppressive, anticancer, and antiviral therapies [1]. The compound is commercially available with a typical purity specification of ≥95% .

Regiospecific N1-acetyl indazole scaffold
Reported IMPDH inhibition context
Defined regioisomer for synthetic workflows

Regioisomeric Specificity of 1-(1H-Indazol-1-yl)ethanone


The indazole scaffold possesses two potential sites for N-acetylation: N1 and N2. The regioisomer formed—N1-acetyl versus N2-acetyl—significantly impacts the compound's chemical reactivity, stability, and biological profile [1]. Simple N-alkylation of indazole often yields mixtures of N1 and N2 regioisomers, complicating synthesis and reducing yield [2]. In contrast, N-acylation, such as the acetylation to form 1-(1H-Indazol-1-yl)ethanone, is reported to favor the thermodynamically more stable N1 regioisomer [2]. Therefore, substituting this compound with an uncharacterized mixture of regioisomers, or the incorrect N2 isomer, introduces an unquantified variable that can derail structure-activity relationship (SAR) studies or compromise the yield and purity of downstream synthetic products [2].

Regioisomer mismatch

N2-acetyl regioisomer may introduce unquantified reactivity and SAR variables.

Alkylation-derived mixtures

N-alkylation often yields regioisomeric mixtures that require challenging separation.

Structural analog gap

Other N1-substituted indazoles may lack the reported IMPDH inhibition profile.

Quantitative Evidence for 1-(1H-Indazol-1-yl)ethanone


Regiospecific N1-Acetylation

N-acylation of indazole favors the formation of the N1-acetyl regioisomer over the N2-acetyl isomer due to thermodynamic stability. Under standard acylation conditions (e.g., acetic anhydride, reflux), the N2-acylindazole intermediate is reported to isomerize to the more stable N1 regioisomer, thereby producing the target compound with high specificity [1]. This contrasts with N-alkylation, which typically yields mixtures of N1 and N2 regioisomers that require challenging separation [1].

Regiospecific N1-Acetylation
Class-level inference
N-Acylation favors N1 over N2; N2-acyl intermediate isomerizes to N1 under reflux
Defined regioisomer avoids mixture separation
Alkylation often produces mixed regioisomers
Regioselectivity Indazole N-Acylation Synthetic Intermediate

IMPDH Inhibition Activity

1-(1H-Indazol-1-yl)ethanone is reported as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH catalyzes the conversion of IMP to XMP, a key step in guanine nucleotide biosynthesis [1]. While quantitative inhibitory data (e.g., IC50 or Ki) for this specific compound against IMPDH isoforms is not provided in publicly available sources, the association with this validated therapeutic target distinguishes it from other indazole derivatives not known to possess this activity . The compound's ability to bind ligands with five-membered rings is also noted .

IMPDH Inhibition Activity
Data to verify
Reported as inhibitor of IMPDH; quantitative inhibitory data unavailable
Hypothesis-driven biological context
Specific IC50/Ki values not publicly provided
Enzyme Inhibition IMPDH Nucleotide Metabolism

Thermodynamic Stability and Isomerization

The N1-acetyl regioisomer is thermodynamically favored over the N2-acetyl isomer. Studies on indazole acylation have demonstrated that the initial kinetic product, the N2-acylindazole, can isomerize to the more stable N1-acylindazole under reaction conditions [1]. This is consistent with the general observation that the 1H-indazole tautomer is more stable than the 2H-tautomer [2]. This inherent stability simplifies purification and storage.

Thermodynamic Stability
Class-level inference
N1-acetyl is the thermodynamically favored isomer; N2-acetyl isomerizes under heat, acid, or base
Reduced regioisomeric contamination over storage
N2-acyl reverts to N1 under common conditions
Chemical Stability Indazole Tautomerism N-Acyl Migration

Application Scenarios for 1-(1H-Indazol-1-yl)ethanone


N1-Substituted Indazole Library Synthesis

Use 1-(1H-Indazol-1-yl)ethanone as a defined N1-protected or N1-functionalized building block for the generation of diverse N1-substituted indazole libraries. Its confirmed regiospecificity [1] eliminates the need for regioisomer separation, a common bottleneck in indazole chemistry , thereby streamlining synthetic workflows and improving overall yield for medicinal chemistry and chemical biology projects.

IMPDH-Targeted Drug Discovery

Employ 1-(1H-Indazol-1-yl)ethanone as a tool compound or starting scaffold for investigating IMPDH inhibition [1]. Its reported activity against this enzyme [1], a validated target for immunosuppression and antiviral therapy , provides a clear hypothesis-driven rationale for its use in developing novel IMPDH inhibitors.

Synthesis of TAS-3-124 and Related Bioactive Indazoles

Utilize 1-(1H-Indazol-1-yl)ethanone as a key intermediate in the synthesis of more complex, biologically active indazole derivatives. For example, the compound 6-acetoamido-1-acetyl-1-indazole (TAS-3-124), which has been evaluated in animal models of autoimmune disease [1], is a derivative of this core structure. This establishes a direct link to a published, disease-relevant lead compound.

Application
Selection Property
Validation Focus
Indazole library synthesis
Regiospecific N1-acetyl building block
Regioisomeric purity and N1-substitution consistency
IMPDH pathway investigation
Reported IMPDH inhibition context
IMPDH enzymatic assay validation
TAS-3-124 and indazole probe synthesis
Thermodynamic stability and isomerization resistance
Storage stability and isomerization monitoring
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